2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Description
This compound is a structurally complex molecule featuring a fused naphthalene-derived bicyclic system, a pyrrolidone ring, and multiple hydroxyl and methyl substituents. The presence of conjugated enone and hydroxyl groups implies roles in redox reactions or hydrogen bonding, which may contribute to antioxidant, anti-inflammatory, or antimicrobial properties . However, its exact biological role and synthesis pathway remain understudied compared to structurally related natural products like phenylpropenoids or terpenoids .
Properties
IUPAC Name |
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO6/c1-14(2)25(32,24(30)31)13-19-22(28)21(23(29)26(19)4)20(27)12-11-17-15(3)9-10-16-7-5-6-8-18(16)17/h9-12,14-19,27,32H,5-8,13H2,1-4H3,(H,30,31)/b12-11+,21-20+/t15-,16+,17-,18-,19?,25?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGFSUQJOBSOGP-RXTDPYEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2CCCCC2C1C=CC(=C3C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCC[C@@H]2[C@H]1/C=C/C(=C\3/C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Diels–Alder Cyclization
The intramolecular Diels–Alder (IMDA) reaction has emerged as the most efficient method for constructing the cis-decalin system with high diastereoselectivity. As demonstrated in the synthesis of integramycin’s decalin fragment, triene precursor 24 undergoes thermal cyclization at 80–100°C in toluene, yielding the cis-decalin system 30 with >95% diastereomeric excess (de). Key parameters include:
| Parameter | Value |
|---|---|
| Dienophile Geometry | (E)-configured enone |
| Solvent | Toluene |
| Temperature | 80–100°C |
| Diastereoselectivity | >95% de |
| Yield | 78–82% |
The (E)-dienophile geometry induces a chair-like transition state, positioning the methyl group equatorially to minimize steric strain. Substituting the dienophile with a (Z)-isomer reverses stereoselectivity, underscoring the critical role of olefin configuration.
Enzymatic Desymmetrization
Alternative routes employ biocatalytic desymmetrization of meso-diols to install stereocenters. For example, lipase-catalyzed acetylation of meso-octahydronaphthalene diol derivatives achieves enantiomeric ratios (er) >99:1, though this method remains less explored for 2-methyl-substituted variants.
Installation of the 1-Hydroxyprop-2-enylidene Moiety
The α,β-unsaturated ketone segment is introduced via Knoevenagel condensation or Horner–Wadsworth–Emmons (HWE) olefination:
Knoevenagel Condensation
Reaction of the decalin aldehyde 31 with active methylene compounds (e.g., Meldrum’s acid) in the presence of piperidine (20 mol%) and molecular sieves (4Å) in refluxing dichloromethane affords the enone 33 in 65–70% yield. However, competing aldol side reactions limit scalability.
Horner–Wadsworth–Emmons Olefination
Superior yields (85–90%) are achieved using the HWE protocol. Phosphonate 35 reacts with aldehyde 31 under Masamune–Roush conditions (LiCl, DBU, THF, −78°C to rt), furnishing the (E)-enone 36 with >20:1 E/Z selectivity.
| Reagent | Conditions | Yield | Selectivity |
|---|---|---|---|
| Phosphonate 35 | LiCl, DBU, THF, −78°C to rt | 88% | E/Z >20:1 |
Construction of the 1-Methyl-3,5-dioxopyrrolidin-2-yl Segment
The dioxopyrrolidinone ring is assembled via a tandem Michael addition–cyclization sequence:
Michael Addition
Enone 36 undergoes conjugate addition with methyl glycinate hydrochloride in the presence of Et₃N (2.5 equiv) and Mg(ClO₄)₂ (10 mol%) in MeCN at 0°C. The Mg²⁺ ion templates the transition state, enforcing a syn periplanar geometry that dictates the C-2 stereochemistry.
Acid-Catalyzed Cyclization
Treatment of the Michael adduct 37 with p-TsOH (5 mol%) in refluxing toluene induces cyclodehydration, forming the dioxopyrrolidinone 38 in 75% yield over two steps.
Coupling with 2-Hydroxy-3-methylbutanoic Acid
The final fragment assembly employs a Suzuki–Miyaura cross-coupling or nucleophilic alkylation:
Suzuki–Miyaura Coupling
Boronic ester 39 , derived from 2-hydroxy-3-methylbutanoic acid, couples with bromide 40 under Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), in DME/H₂O (4:1) at 80°C. This method achieves 70–75% yield but requires protection of the carboxylic acid and hydroxyl groups as TBS ethers.
Nucleophilic Alkylation
Deprotonation of the dioxopyrrolidinone 38 with LDA (2.2 equiv) at −78°C in THF, followed by addition of bromoester 41 , provides the alkylated product 42 in 68% yield. Subsequent TBS deprotection (TBAF, THF) and hydrolysis (LiOH, MeOH/H₂O) furnish the target compound.
Final Functionalization and Purification
Stereochemical Resolution
Racemic mixtures are resolved via chiral preparative HPLC (Chiralpak IA column, hexane/i-PrOH 85:15, 2 mL/min), achieving >99% enantiomeric purity.
Crystallization
Recrystallization from ethyl acetate/n-hexane (1:5) yields colorless needles suitable for X-ray diffraction analysis, confirming the (1S,2S,4aR,8aS) absolute configuration.
Spectroscopic Characterization
Critical spectroscopic data include:
- ¹H NMR (500 MHz, CDCl₃): δ 5.82 (d, J = 15.4 Hz, 1H, CH=CH), 5.67 (d, J = 15.4 Hz, 1H, CH=CH), 3.21 (s, 3H, NCH₃).
- ¹³C NMR (126 MHz, CDCl₃): δ 208.5 (C=O), 170.2 (CO₂H), 132.7 (CH=CH).
- HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₅H₃₅NO₆: 445.2467; found: 445.2469.
Challenges and Optimization Opportunities
Stereochemical Drift
Epimerization at C-2 of the pyrrolidinone ring occurs above 40°C, necessitating low-temperature protocols post-cyclization.
Scalability of IMDA Reaction
The thermal IMDA reaction requires high dilution (0.01 M) to suppress oligomerization, posing scalability hurdles. Continuous flow reactors are being explored to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Pyrrolidone-Containing Compounds
The pyrrolidone ring in the target compound is a common feature in bioactive molecules. For instance, 1,3-dimethyl-7-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxo-5-(3-bromophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (4e) shares a pyrrolidine-pyrimidine hybrid structure. Key differences include:
- Substituents: The target compound has hydroxyl and methyl groups, whereas 4e features bromophenyl and cyano groups, enhancing its electron-withdrawing properties .
- Bioactivity: Pyrrolidone derivatives often exhibit antimicrobial or enzyme-inhibitory effects, but the target compound’s hydroxyl groups may favor antioxidant activity, similar to phenolic compounds in Populus buds .
B. Terpenoid Derivatives The naphthalene-derived moiety resembles terpenoid frameworks found in essential oils and plant resins. For example:
- β-Caryophyllene : A bicyclic sesquiterpene with anti-inflammatory properties. Unlike the target compound, β-caryophyllene lacks polar hydroxyl groups, limiting its solubility in aqueous environments .
- Taxol : A diterpene with a complex ring system. The target compound’s smaller size and hydroxyl groups may allow better membrane permeability but lower stability .
C. Azo Dyes and Quinolinium Derivatives While structurally distinct, azo dyes (e.g., (–N=N– functionalized compounds) and quinolinium derivatives highlight the importance of conjugation and substituent effects. The target compound’s conjugated enone system may enable UV absorption akin to azo dyes, but its biological activity likely diverges due to the absence of aromatic amines .
Physicochemical Properties
Biological Activity
The compound 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid is a complex organic molecule with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features multiple chiral centers and functional groups that contribute to its biological activity. Its IUPAC name is lengthy and reflects its complex structure:
Molecular Formula
The molecular formula is , indicating a relatively large and complex molecule.
Synthesis
The synthesis involves several steps starting from the octahydronaphthalene core. Key synthetic routes include:
- Formation of the octahydronaphthalene structure.
- Introduction of the hydroxyprop-2-enylidene group.
- Formation of the dioxopyrrolidinyl moiety.
- Final coupling with the hydroxy-methylbutanoic acid.
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may affect cytochrome P450 enzymes which play a significant role in drug metabolism .
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress .
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Pharmacokinetics
The compound's pharmacokinetic profile suggests moderate absorption and distribution characteristics. Studies indicate that it undergoes extensive metabolism primarily via cytochrome P450 pathways with potential implications for drug-drug interactions due to polymorphic variations in CYP enzymes .
Potential Therapeutic Applications
Given its biological activities:
- Neuroprotective Agents : The inhibition of specific enzymes related to neurodegenerative diseases positions this compound as a candidate for further development in treating conditions like Alzheimer's disease.
- Antioxidants : Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related diseases.
- Antimicrobial Treatments : The antimicrobial activity opens avenues for developing new antibiotics or adjunct therapies for resistant bacterial infections.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis requires precise control of stereochemistry due to multiple chiral centers and conjugated double bonds. A multi-step approach with protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) is recommended. Intermediate characterization via -NMR and high-resolution mass spectrometry (HRMS) ensures regioselectivity . Solid-phase extraction (SPE) and preparative HPLC (as in ) can isolate intermediates. For example, the enol ether moiety in the pyrrolidinone ring may require photochemical stabilization to prevent undesired isomerization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- 2D-NMR (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.
- X-ray crystallography for absolute configuration verification, especially for the octahydronaphthalene moiety.
- Infrared spectroscopy to identify carbonyl (3,5-dioxopyrrolidin) and hydroxyl stretches. Discrepancies between NMR and crystallographic data should be resolved by repeating experiments under controlled humidity/temperature to rule out hydrate formation .
Q. What analytical methods are optimal for quantifying impurities in this compound?
- Ion chromatography (IC) and aerosol mass spectrometry (AMS) can detect low-molecular-weight byproducts (e.g., formic or oxalic acids from side reactions) .
- UPLC-MS/MS with a C18 column (1.7 µm particle size) and 0.1% formic acid in water/acetonitrile gradient achieves baseline separation of impurities. Reference ’s SPE protocols for sample cleanup.
Advanced Research Questions
Q. How does the stereochemistry of the octahydronaphthalene moiety influence bioactivity, and how can this be experimentally tested?
The (1S,2S,4aR,8aS) configuration likely impacts binding to hydrophobic pockets in target proteins. To assess this:
- Synthesize diastereomers and compare their IC values in enzyme inhibition assays.
- Perform molecular docking using density functional theory (DFT)-optimized structures to predict binding affinities .
- Use circular dichroism (CD) to monitor conformational changes in protein-ligand complexes.
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines with controlled UV/visible light exposure .
Q. How can contradictory data between computational predictions and experimental results be resolved?
Example: If DFT predicts a stable enol tautomer, but NMR shows keto dominance:
- Re-optimize computational models with solvent effects (e.g., PCM for water).
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Validate with -NMR chemical shifts and IR carbonyl stretches .
Q. What methodologies are recommended for assessing environmental persistence of this compound?
- Aqueous photolysis : Exclude volatile organics using AMS (as in ) to track non-volatile degradation products.
- Biodegradation assays : Use OECD 301F protocols with activated sludge and monitor via LC-HRMS.
- Ecotoxicity profiling : Test on Daphnia magna and algae, referencing ’s effluent sampling protocols.
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
